molecular formula C11H16ClNO3 B151290 H-Thr(bzl)-OH hcl CAS No. 60856-51-1

H-Thr(bzl)-OH hcl

Cat. No. B151290
CAS RN: 60856-51-1
M. Wt: 245.7 g/mol
InChI Key: XECHCUXLJZQHOJ-SCYNACPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While none of the papers directly address the synthesis of H-Thr(bzl)-OH hcl, they do discuss the synthesis of other complex molecules. For instance, the synthesis of tris(dihydrobis(pyrazolyl)borate)(tetrahydrofuran)uranium(III) involves the reaction of UI3(THF)4 with KH2Bpz2, resulting in a complex with a ten-coordinate U(III) center . Similarly, the synthesis of a UV-light stabilizer, tris(hydroxyphenyl)ethane benzotriazole, is achieved in three steps, indicating the multi-step nature of synthesizing complex organic compounds . These examples suggest that the synthesis of H-Thr(bzl)-OH hcl would likely involve multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of H-Thr(bzl)-OH hcl can be inferred from general principles of organic chemistry and the structures of related compounds discussed in the papers. For example, the structure of the hydrogen-bonded complex formed between HF and HCl is determined by molecular beam electric resonance spectroscopy, revealing insights into hydrogen bonding interactions . Although the structure of H-Thr(bzl)-OH hcl is not provided, it would likely involve similar intermolecular interactions, such as hydrogen bonds, which are common in organic molecules containing hydroxyl groups.

Chemical Reactions Analysis

The papers discuss various chemical reactions and interactions, such as the intermolecular interactions between heavy alkenes and H2O or HCl , and the reactions of sodium tetrahydridoborate with tris(pyrazolyl)methane ligands . These studies highlight the importance of understanding the reactivity of functional groups and the formation of complexes through bonding interactions. H-Thr(bzl)-OH hcl, with its benzyl and hydroxyl groups, would also be expected to participate in chemical reactions that are characteristic of these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Thr(bzl)-OH hcl can be deduced from the properties of similar compounds. For example, the novel UV-light stabilizer discussed in paper has two solid forms and exhibits different solubilities and spectral properties depending on its hydration state. This suggests that H-Thr(bzl)-OH hcl may also exhibit different properties in its hydrated versus anhydrous forms, and its solubility could be influenced by the presence of polar functional groups.

Scientific Research Applications

Reaction Kinetics and Mechanisms

Research on the kinetics of reactions involving hydroxyl radicals and hydrogen chloride, such as the OH+HCl → H2O+Cl reaction, provides insights into the rate-determining roles of stereodynamics, roaming effects, and quantum tunneling in chemical reactions. Such studies are crucial for understanding the fundamental aspects of chemical reaction mechanisms, especially in atmospheric chemistry and environmental sciences (Coutinho et al., 2018).

Environmental Implications of Hydroxyl Radicals

Hydroxyl radicals are powerful oxidizing agents that play a critical role in the degradation of organic pollutants and in atmospheric chemistry. Understanding the environmental implications of •OH radicals, including their sources, reactions with pollutants, and role in immunity metabolism, is essential for addressing environmental pollution and for the development of remediation technologies (Gligorovski et al., 2015).

Peptide Synthesis

In peptide synthesis, compounds such as H-Thr(bzl)-OH HCl might be relevant in the context of solid-phase peptide synthesis (SPPS), where protecting group strategies and cleavage conditions are critical for the assembly of peptides. Research on methods and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis offers valuable insights into the production of peptides for pharmaceutical and research applications (Muttenthaler et al., 2015).

Hydroxyl Radical Detection and Dynamics

Studies on probes for detecting hydroxyl radicals and understanding their dynamics in chemical reactions and environmental processes are crucial for monitoring oxidative stress, pollutant degradation, and atmospheric chemistry. Research on N-[3H]Benzoylglycylglycylglycine as a probe for hydroxyl radicals highlights the importance of developing sensitive and specific methods for detecting •OH in various contexts (Miller & Fry, 2004).

Safety And Hazards

H-Thr(bzl)-OH hcl is intended for research and development use only . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECHCUXLJZQHOJ-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Thr(bzl)-OH hcl

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